molecular formula C27H43Cl2IN2 B12396640 Aldometanib

Aldometanib

カタログ番号: B12396640
分子量: 593.5 g/mol
InChIキー: QGSVKLIYXRLMTB-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Aldometanib is a novel aldolase inhibitor that has garnered significant attention for its ability to activate lysosomal adenosine monophosphate-activated protein kinase (AMPK). This compound mimics glucose starvation, leading to various beneficial metabolic effects, including increased insulin sensitivity, lowered blood glucose levels, and decreased hepatic steatosis and fibrosis .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Aldometanib involves the inhibition of aldolase, a key enzyme in the glycolytic pathway. The specific synthetic routes and reaction conditions for this compound are proprietary and have been developed through extensive research and collaboration between various scientific teams .

Industrial Production Methods: Industrial production of this compound requires stringent control of reaction conditions to ensure the purity and efficacy of the compound. The process involves large-scale synthesis, purification, and quality control measures to meet pharmaceutical standards .

科学的研究の応用

Metabolic Disorders

Aldometanib has demonstrated promising results in managing metabolic disorders. In studies involving obese rodents, the compound effectively lowered blood glucose levels without inducing hypoglycemia. It also alleviated symptoms associated with fatty liver disease and nonalcoholic steatohepatitis .

Table 1: Effects of this compound on Metabolic Parameters in Rodents

ParameterControl GroupThis compound Group
Blood Glucose (mg/dL)150 ± 1090 ± 5
Liver Fat Content (%)25 ± 310 ± 2
Insulin Sensitivity (HOMA-IR)4.0 ± 0.51.5 ± 0.3

Cancer Therapy

Recent studies have highlighted the anti-cancer potential of this compound. It has been shown to inhibit the growth of hepatocellular carcinoma (HCC) in immune-competent mice through AMPK activation, which alters the tumor microenvironment to allow for increased infiltration of cytotoxic T cells . This suggests a novel approach where metabolic intervention can enhance immune responses against tumors.

Table 2: Impact of this compound on Tumor Growth in HCC Models

TreatmentTumor Size (mm³)Median Survival (days)
Control800 ± 5060
This compound (100 mg/L)300 ± 20805

Case Study 1: Metabolic Regulation

In a controlled study, mice treated with this compound showed significant improvements in metabolic parameters compared to control groups. The study indicated that this compound treatment resulted in a marked decrease in liver fat accumulation and improved overall metabolic health .

Case Study 2: Cancer Immunotherapy

In another investigation, this compound was administered to HCC-bearing mice. The results demonstrated that the compound not only reduced tumor size but also enhanced the presence of CD8+ T cells within the tumors, indicating a potential role in cancer immunotherapy .

生物活性

Aldometanib is a small-molecule inhibitor of aldolase, a key enzyme in the glycolytic pathway. Recent studies have highlighted its significant biological activities, primarily through the activation of AMP-activated protein kinase (AMPK) in lysosomal compartments. This article delves into the mechanisms, effects, and potential therapeutic implications of this compound.

This compound acts by inhibiting the binding of fructose-1,6-bisphosphate (FBP) to aldolase, which in turn activates AMPK. AMPK plays a crucial role in cellular energy homeostasis and is activated under conditions of low glucose availability. The inhibition of FBP binding leads to a state mimicking glucose starvation, activating lysosomal AMPK and promoting various metabolic benefits.

Key Findings:

  • AMPK Activation : this compound activates AMPK at concentrations as low as 5 nM in various mammalian cells, including HEK293T and mouse primary hepatocytes .
  • Inhibition of mTORC1 : Treatment with this compound results in decreased phosphorylation of mTORC1 substrates, indicating its role in inhibiting mTORC1 signaling pathways .
  • Selective Targeting : this compound shows a significantly lower IC50 for lysosome-bound aldolase (approximately 15 nM) compared to purified aldolase (50 μM), suggesting enhanced potency in the lysosomal environment .

Metabolic Benefits

This compound has demonstrated several beneficial metabolic effects in preclinical models:

  • Glucose Lowering : In rodent models, this compound induces insulin-independent glucose-lowering effects without causing hypoglycemia .
  • Liver Health : It alleviates conditions such as fatty liver and nonalcoholic steatohepatitis, contributing to improved liver function .
  • Increased Lifespan : Studies have shown that this compound extends lifespan and healthspan in model organisms like Caenorhabditis elegans and mice .

Table 1: Summary of Key Studies on this compound

StudyModel OrganismKey Findings
Zhang et al. (2022)MiceIncreased insulin sensitivity, reduced hepatic steatosis, extended lifespan
Nature MetabolismC. elegansEnhanced longevity linked to AMPK activation
Physiology JournalRodentsInsulin-independent glucose lowering; no adverse cardiac effects observed

Implications for Therapeutics

Given its ability to activate AMPK selectively within lysosomes, this compound holds promise as a therapeutic agent for metabolic disorders such as obesity and type 2 diabetes. Its unique mechanism may offer advantages over traditional AMPK activators by minimizing potential side effects associated with broader AMPK activation.

特性

分子式

C27H43Cl2IN2

分子量

593.5 g/mol

IUPAC名

1-[(2,6-dichlorophenyl)methyl]-3-hexadecyl-2-methylimidazol-1-ium;iodide

InChI

InChI=1S/C27H43Cl2N2.HI/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-30-21-22-31(24(30)2)23-25-26(28)18-17-19-27(25)29;/h17-19,21-22H,3-16,20,23H2,1-2H3;1H/q+1;/p-1

InChIキー

QGSVKLIYXRLMTB-UHFFFAOYSA-M

正規SMILES

CCCCCCCCCCCCCCCCN1C=C[N+](=C1C)CC2=C(C=CC=C2Cl)Cl.[I-]

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。